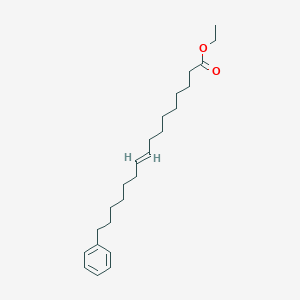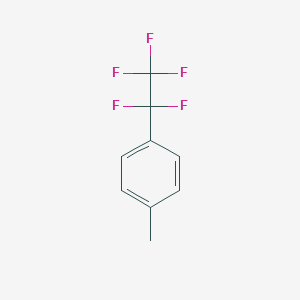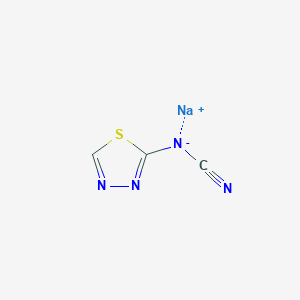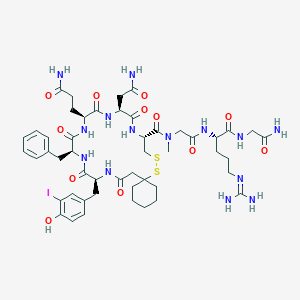
Argipressin, mca(1)-I-tyr(2)-sar(7)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, mca(1)-I-tyr(2)-sar(7)-, also known as Arginine Vasopressin (AVP), is a neuropeptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. AVP is synthesized and secreted by the hypothalamus and released into the bloodstream by the pituitary gland. In recent years, AVP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
AVP exerts its effects through binding to specific receptors, known as V1a, V1b, and V2 receptors. V1a receptors are primarily involved in vasoconstriction, while V2 receptors are responsible for regulating water balance. V1b receptors are involved in stress response and the release of adrenocorticotropic hormone (ACTH).
Biochemische Und Physiologische Effekte
AVP plays a crucial role in maintaining water balance and blood pressure in the body. It acts on the kidneys to increase water reabsorption, leading to a decrease in urine output and an increase in blood volume. AVP also stimulates vasoconstriction, leading to an increase in blood pressure. In addition, AVP has been shown to modulate the release of various hormones, including ACTH, oxytocin, and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
AVP is widely used in laboratory experiments to study its physiological and biochemical effects. However, its use is limited by its instability and short half-life in the bloodstream. AVP analogs, such as desmopressin, have been developed to overcome these limitations and are widely used in clinical and research settings.
Zukünftige Richtungen
The potential therapeutic applications of AVP and its analogs are vast and include the treatment of various diseases, including diabetes insipidus, hypertension, and heart failure. Further research is needed to fully understand the mechanism of action of AVP and its receptors and to develop more potent and selective agonists and antagonists. Additionally, the role of AVP in stress response and psychiatric disorders, such as depression and anxiety, requires further investigation.
Synthesemethoden
AVP is synthesized by the hypothalamus in a series of enzymatic reactions involving the precursor protein, proAVP. The proAVP is cleaved into AVP and other peptides by specific enzymes, and the resulting AVP is stored in the neurohypophysis until it is released into the bloodstream.
Wissenschaftliche Forschungsanwendungen
AVP has been extensively studied for its role in regulating water balance, blood pressure, and stress response. It has also been implicated in various diseases, including diabetes insipidus, hypertension, and heart failure. AVP agonists and antagonists have been developed for therapeutic purposes, and clinical trials are underway to evaluate their efficacy.
Eigenschaften
CAS-Nummer |
119902-12-4 |
|---|---|
Produktname |
Argipressin, mca(1)-I-tyr(2)-sar(7)- |
Molekularformel |
C49H69IN14O12S2 |
Molekulargewicht |
1237.2 g/mol |
IUPAC-Name |
(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxy-3-iodophenyl)methyl]-N-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide |
InChI |
InChI=1S/C49H69IN14O12S2/c1-64(25-41(70)58-30(11-8-18-56-48(54)55)42(71)57-24-39(53)68)47(76)35-26-77-78-49(16-6-3-7-17-49)23-40(69)59-32(21-28-12-14-36(65)29(50)19-28)44(73)61-33(20-27-9-4-2-5-10-27)45(74)60-31(13-15-37(51)66)43(72)62-34(22-38(52)67)46(75)63-35/h2,4-5,9-10,12,14,19,30-35,65H,3,6-8,11,13,15-18,20-26H2,1H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,57,71)(H,58,70)(H,59,69)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H4,54,55,56)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
OXBOKDCRHMQXBL-LBBUGJAGSA-N |
Isomerische SMILES |
CN(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)[C@@H]1CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I |
SMILES |
CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I |
Kanonische SMILES |
CN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I |
Andere CAS-Nummern |
119902-12-4 |
Synonyme |
1-Mca-2-I-Tyr-7-Sar-argipressin arginine vasopressin, Mca(1)-I-Tyr(2)-Sar(7)- argipressin, Mca(1)-I-Tyr(2)-Sar(7)- argipressin, methylcoumaryl(1)-iodotyrosyl(2)-sarcosine(7)- MIS-AVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



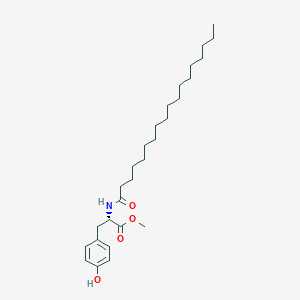

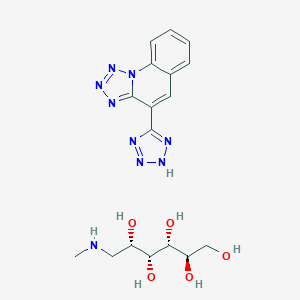
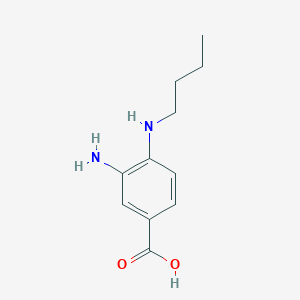
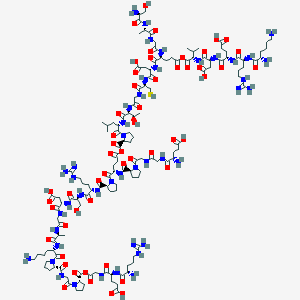

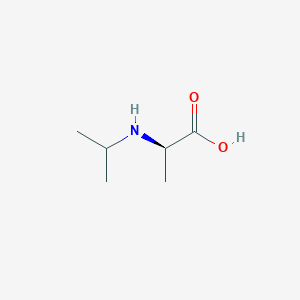
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
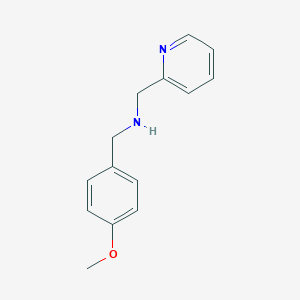
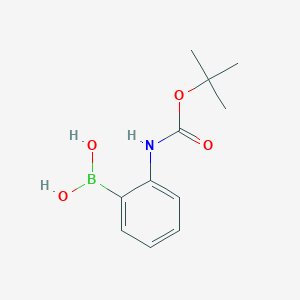
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
